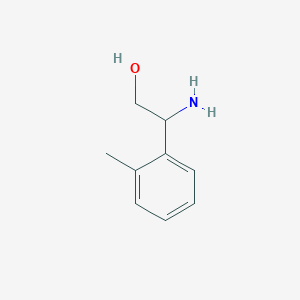
2-Amino-2-(2-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-nitro-2-(2-methylphenyl)ethanol, which is then reduced to the desired amine using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
化学反应分析
Types of Reactions: 2-Amino-2-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of this compound from nitro intermediates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-2-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
作用机制
The mechanism of action of 2-Amino-2-(2-methylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
相似化合物的比较
**Similar Compounds
生物活性
2-Amino-2-(2-methylphenyl)ethan-1-ol, also known as a derivative of phenylethanolamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H13NO, with a molecular weight of approximately 151.21 g/mol. The compound features an amino group (-NH2) and a hydroxyl group (-OH), which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of both the amino and hydroxyl groups enables the formation of hydrogen bonds, enhancing its affinity for specific proteins involved in neurotransmission and metabolic processes.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as a modulator at synaptic junctions.
- Enzyme Interaction : It can interact with enzymes, impacting metabolic pathways relevant to neurological disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Neurological Effects : Investigations are ongoing into its potential effects on neurological functions, particularly concerning mood regulation and cognitive functions.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Complete inhibition within 6 hours |
| Escherichia coli | 0.020 mg/mL | Significant growth reduction observed |
| Bacillus subtilis | 0.025 mg/mL | Moderate inhibition |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol | Fluorine substitution | Enhanced receptor binding |
| (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol | Bromine substitution | Potential therapeutic uses |
Case Studies
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated that the compound could enhance serotonin uptake in neuronal cells, suggesting a role in mood regulation.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound significantly inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.
属性
IUPAC Name |
2-amino-2-(2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFHSAPFDGCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














